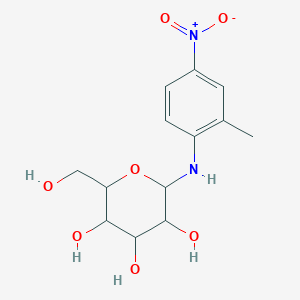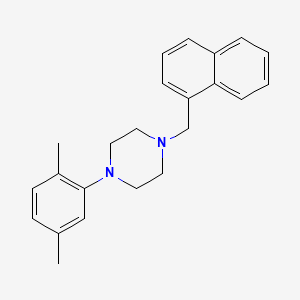![molecular formula C19H24O4 B5221066 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5221066.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene), also known as PMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of bisphenol compounds and is commonly used as a building block in the synthesis of various materials.
Mécanisme D'action
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) is not well understood. However, it is known that 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can interact with biological molecules such as DNA and proteins. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also undergo oxidation and reduction reactions, which may play a role in its biological activity.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been shown to have antitumor activity, which may be useful in the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be easily modified to introduce new functional groups, which can be useful in the synthesis of new materials. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) also has some limitations. It is not very soluble in water, which can limit its use in biological experiments. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can undergo degradation under certain conditions, which can affect its stability and activity.
Orientations Futures
There are several future directions for the research of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene). One direction is to explore its potential as an antioxidant and anti-inflammatory agent. Another direction is to investigate its potential as an anticancer agent. In addition, further research is needed to understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) and to develop new synthetic methods for 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) derivatives. Finally, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be used as a building block in the synthesis of new materials with unique properties, which can have potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) involves the reaction between 2-methoxyphenol and 1,5-pentanediol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) is typically high, and the purity can be easily controlled.
Applications De Recherche Scientifique
1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been widely used in scientific research due to its unique properties. It can be used as a building block in the synthesis of various materials, including polymers, dendrimers, and liquid crystals. 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) can also be used as a ligand in coordination chemistry, and as a stabilizer in emulsion polymerization. In addition, 1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene) has been used as a probe in fluorescence spectroscopy and as a model compound in theoretical chemistry.
Propriétés
IUPAC Name |
1-methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-20-16-10-4-6-12-18(16)22-14-8-3-9-15-23-19-13-7-5-11-17(19)21-2/h4-7,10-13H,3,8-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMBJULDAYPIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid](/img/structure/B5220987.png)
![6-bromo-3-{[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-3,8a-dihydro-2H-chromen-2-one](/img/structure/B5220990.png)

![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5221024.png)
![3-bromo-4-[3-(butylamino)-2-hydroxypropoxy]-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B5221025.png)

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5221044.png)
![2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol](/img/structure/B5221056.png)

![11-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5221077.png)